Phenyl valerate

Neurotoxicology OPIDN NTE assay

Phenyl valerate (phenyl pentanoate, CAS 20115-23-5) is a phenol ester of valeric (pentanoic) acid, classified as a neutral, synthetic carboxylester substrate. It is used predominantly as an artificial substrate for neuropathy target esterase (NTE) and butyrylcholinesterase (BChE) in neurotoxicology, enzyme kinetics, and biosensor research.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 20115-23-5
Cat. No. B166922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl valerate
CAS20115-23-5
Synonymsphenyl valerate
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCCCCC(=O)OC1=CC=CC=C1
InChIInChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
InChIKeyMVIMPQVBUPCHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Valerate (CAS 20115-23-5): Compound Overview for Scientific and Industrial Procurement


Phenyl valerate (phenyl pentanoate, CAS 20115-23-5) is a phenol ester of valeric (pentanoic) acid, classified as a neutral, synthetic carboxylester substrate [1]. It is used predominantly as an artificial substrate for neuropathy target esterase (NTE) and butyrylcholinesterase (BChE) in neurotoxicology, enzyme kinetics, and biosensor research [2]. Unlike many generic phenyl esters, its five-carbon acyl chain confers distinct enzyme recognition properties that are central to its role as the reference substrate in NTE differential assays [3].

Why Generic Substitution Fails: Phenyl Valerate's Differentiated Enzyme Selectivity and Signal-to-Noise Profile


Phenyl esters of fatty acids (acetate C2, propionate C3, butyrate C4, valerate C5, hexanoate C6) are often treated as interchangeable esterase substrates in generic protocols. However, phenyl valerate is not a drop-in replacement for shorter-chain phenyl esters. In NTE differential assays, phenyl valerate uniquely delivers a mipafox-sensitive activity fraction of approximately 55% of total paraoxon-resistant esterase activity, whereas phenyl phenylacetate and other phenyl esters yield lower NTE-specific signal proportions and are hydrolysed more slowly [1]. Similarly, phenyl valerate is preferred by NTE and BChE, while phenyl acetate is the superior substrate for acetylcholinesterase (AChE) [2]. In tissue esterase profiling, phenyl valerate selectively reports carboxylesterase activity, whereas phenyl acetate reports arylesterase activity and p-nitrophenyl acetate reports general esterase activity [3]. These quantitative and qualitative selectivity differences mean that substituting phenyl valerate with a shorter-chain analog fundamentally alters the enzyme population being measured and the sensitivity of the assay.

Quantitative Evidence Guide: Phenyl Valerate vs. Closest Phenyl Ester Analogs for Scientific Selection


NTE Substrate Specificity: Phenyl Valerate Delivers 55% Mipafox-Sensitive Signal vs. Lower Specificity of Phenyl Phenylacetate and Other Phenyl Esters

In the operational definition of neuropathy target esterase (NTE) activity using paraoxon-resistant, mipafox-sensitive phenyl ester hydrolysis, phenyl valerate (PV) yields a mipafox-sensitive component that constitutes approximately 55% of total paraoxon-resistant PV esterase activity in hen brain. By contrast, phenyl phenylacetate and other phenyl esters provide lower NTE-specific signal proportions, and most are hydrolysed more slowly than PV [1]. This higher signal-to-noise ratio is critical for the differential assay that distinguishes neurotoxic from non-neurotoxic organophosphate exposure risk.

Neurotoxicology OPIDN NTE assay

Enzyme Class Discrimination in Tissue: Phenyl Valerate Selectively Reports Carboxylesterase Activity, Unlike Phenyl Acetate (Arylesterase) or p-Nitrophenyl Acetate (General Esterase)

In a direct comparison using minipig skin microsomal and cytosolic fractions, phenyl valerate (PV) was utilized as a carboxylesterase-selective substrate, phenyl acetate (PA) as an arylesterase-selective substrate, and p-nitrophenyl acetate (pNPA) as a general esterase substrate [1]. PV hydrolysis was inhibited by paraoxon, consistent with carboxylesterase activity, while PA hydrolysis was attributed to arylesterases. This substrate-selective partitioning allows researchers to discriminate among esterase subclasses within a single tissue preparation, a capability not achievable with a single generic phenyl ester.

Carboxylesterase Arylesterase Skin metabolism

Catalytic Efficiency with Human Butyrylcholinesterase: Phenyl Valerate Displays kcat of ~45,900 min⁻¹ and Km of ~0.62 µM, Establishing It as a Highly Efficient hBChE Substrate

With purified human butyrylcholinesterase (hBChE), phenyl valerate exhibits a Michaelis constant (Km) of 0.52/0.72 µM and a catalytic constant (kcat) of 45,900/49,200 min⁻¹, corresponding to a catalytic efficiency (kcat/Km) of approximately 6.3–9.5 × 10⁷ M⁻¹ min⁻¹ [1]. For comparison, the phenyl butyrate Km reported for butyrylcholinesterase from other sources is in the range of 45–197 µM depending on isoform [2], and phenyl acetate is a substantially poorer BChE substrate than phenyl valerate [3]. The remarkably low Km and high kcat of PV with hBChE place it among the most efficient known neutral substrates for this enzyme.

Butyrylcholinesterase Enzyme kinetics Catalytic efficiency

NTE Michaelis Constant: Phenyl Valerate Km = 1.4 × 10⁻³ M vs. Phenyl Phenylacetate Km = 1.6 × 10⁻⁴ M at 37°C – A 9-Fold Affinity Differential with Functional Consequences for Assay Design

Kinetic parameters for NTE-catalyzed hydrolysis were determined side-by-side for phenyl valerate (PV) and phenyl phenylacetate (PPA) in paraoxon-preinhibited hen brain membranes. At 37°C, the Km of NTE for PV was 1.4 × 10⁻³ M, whereas the Km for PPA was 1.6 × 10⁻⁴ M, representing a ~9-fold higher Km (lower apparent affinity) for PV [1]. At 25°C, the PV Km was 2.4 × 10⁻³ M. Despite this lower affinity, PV is the preferred substrate in the standard NTE differential assay because the mipafox-sensitive component constitutes a higher fraction of total activity and the reaction behaves as a single-enzyme system [2].

Neuropathy target esterase Michaelis-Menten kinetics Substrate affinity

Enzyme Preference in Nanostructured Biosensors: Phenyl Valerate Is the Preferred Substrate for NEST and BChE, Whereas Phenyl Acetate Is Preferred for AChE

In a nanostructured biosensor platform employing a catalytically active NTE domain (NEST) immobilized via layer-by-layer assembly with tyrosinase, phenyl valerate (PV) was demonstrated to be the preferred substrate for both NEST and BChE, while phenyl acetate (PA) was the preferred substrate for AChE [1]. This differential substrate preference was quantified on the basis of measured electrochemical sensitivities (amperometric phenol detection). No significant current rise was observed when PV was used as substrate for AChE, confirming that PV is a poor AChE substrate relative to PA.

Biosensor NEST Cholinesterase Substrate preference

Biosensor-Ready Phenol Release: Phenyl Valerate Hydrolysis Enables Real-Time Amperometric NTE Detection in Whole Blood, a Capability Not Achievable with Colorimetric Substrates

The hydrolysis of phenyl valerate (PV) by NTE releases phenol as a leaving group, which can be directly detected by a tyrosinase-modified electrode. This principle has been exploited to develop a biosensor that measures NTE activity in diluted whole blood samples, achieving an I50 value that correlates with standard colorimetric assays [1]. The colorimetric method (using 4-aminoantipyrine for phenol detection) cannot be applied to whole blood due to optical interference from hemoglobin; the amperometric PV/tyrosinase biosensor overcomes this limitation [2]. While other phenolic esters also release phenol upon hydrolysis, PV is uniquely validated as the NTE substrate in this biosensor format because of its established specificity for NTE over other blood esterases.

Biosensor Whole blood assay Neurotoxicity screening

Optimal Application Scenarios for Phenyl Valerate (CAS 20115-23-5) in Research and Industrial Settings


NTE Activity Screening for Organophosphate-Induced Delayed Neurotoxicity (OPIDN) Risk Assessment

Phenyl valerate is the consensus reference substrate for the paraoxon/mipafox differential assay of neuropathy target esterase (NTE). As established in Section 3, PV provides the highest NTE-specific signal fraction (~55% mipafox-sensitive activity) among tested phenyl esters [1], and its kinetic parameters with NTE are well-characterized (Km = 1.4 × 10⁻³ M at 37°C) [2]. Regulatory toxicology laboratories and agrochemical companies conducting OPIDN screening under OECD guidelines should procure PV as the validated NTE substrate to ensure inter-laboratory data comparability.

Carboxylesterase-Selective Activity Profiling in Tissue Metabolism and Prodrug Activation Studies

As demonstrated in Section 3, phenyl valerate selectively reports carboxylesterase activity in skin and liver tissue fractions, whereas phenyl acetate reports arylesterase activity [3]. This selectivity is critical for pharmaceutical researchers evaluating ester prodrug activation pathways. By using PV in parallel with PA, laboratories can deconvolute the contributions of carboxylesterases (hCE1/hCE2) vs. arylesterases to the hydrolysis of candidate prodrugs, enabling rational prodrug design. PV hydrolysis in human liver microsomes correlates primarily with hCE1 activity [4].

Butyrylcholinesterase Kinetic Characterization and Inhibitor Screening with Maximal Sensitivity

With a kcat of ~45,900 min⁻¹ and Km of ~0.62 µM for human BChE, phenyl valerate ranks among the most efficient neutral substrates known for this enzyme [5]. This high catalytic efficiency translates to superior assay sensitivity for BChE inhibitor screening, particularly for organophosphate and carbamate compounds relevant to pesticide toxicology and nerve agent countermeasure development. The biosensor-compatible phenol product also enables continuous kinetic monitoring [6].

Nanostructured Biosensor Development for Field-Deployable Neuropathic Organophosphate Detection

The combination of phenyl valerate as NTE/BChE substrate with tyrosinase-based amperometric detection enables the only currently validated biosensor platform capable of measuring NTE activity in whole blood [7]. This application scenario is directly supported by the evidence in Section 3 showing that PV is the preferred substrate for NEST in nanostructured biosensor formats and that PV releases phenol compatible with tyrosinase electrode detection. Defense, occupational health, and point-of-care diagnostic developers should specify PV as the substrate for NTE biosensor devices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.